3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC16649243
InChI: InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1
SMILES:
Molecular Formula: C17H24O7
Molecular Weight: 340.4 g/mol

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose

CAS No.:

Cat. No.: VC16649243

Molecular Formula: C17H24O7

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose -

Specification

Molecular Formula C17H24O7
Molecular Weight 340.4 g/mol
IUPAC Name [(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Standard InChI InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1
Standard InChI Key GCVXUPTWMOZQQW-DMJDIKPUSA-N
Isomeric SMILES CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C
Canonical SMILES CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C

Introduction

Chemical Structure and Synthetic Methodology

Structural Features

The compound’s IUPAC name, ((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d] dioxole-5,5-diyl)dimethanol, reflects its stereochemical complexity . Key structural elements include:

  • A ribofuranose core with a 1,2-O-isopropylidene protecting group, which locks the sugar in a furanose conformation and prevents undesired ring-opening reactions .

  • A 4-methoxybenzyl (PMB) group at the 3-O position, providing steric bulk and lipophilicity to enhance membrane permeability .

  • A hydroxymethyl substituent at the 4-C position, which serves as a functional handle for further derivatization or prodrug strategies .

The SMILES notation CC1(C)O[C@H]2[C@@H](O1)OC(CO)(CO)[C@H]2OCC(C=C3)=CC=C3OC\text{CC1(C)O[C@H]2[C@@H](O1)OC(CO)(CO)[C@H]2OCC(C=C3)=CC=C3OC} encodes its three-dimensional configuration, critical for interactions with biological targets .

Synthetic Routes

Synthesis of this compound involves multi-step protection-deprotection strategies, as evidenced by analogous ribofuranose derivatives :

  • Core Ribofuranose Preparation:

    • Starting from D-ribose, sequential protection of the 1,2-diols with isopropylidene ketals under acidic conditions yields 1,2-O-isopropylidene-α-D-ribofuranose .

    • Introduction of the 4-C-hydroxymethyl group typically involves aldol condensation or nucleophilic addition to a ribofuranose-derived aldehyde .

  • PMB Protection:

    • The 3-OH group is selectively benzylated using 4-methoxybenzyl chloride in the presence of a base (e.g., NaH or Ag₂O) to install the PMB group .

  • Global Deprotection (If Required):

    • The isopropylidene group can be removed under mild acidic conditions (e.g., aqueous AcOH) to regenerate the ribose diol, though this step is often omitted depending on the intended application .

A representative yield of >70% has been reported for similar intermediates, emphasizing the efficiency of modern carbohydrate chemistry techniques .

Biological Activity and Mechanism

Antimetabolite Properties

As a purine nucleoside analog, this compound disrupts DNA synthesis through two primary mechanisms :

  • Incorporation into DNA: The modified ribose moiety mimics natural deoxyribose, leading to premature chain termination when incorporated by DNA polymerase.

  • Inhibition of Ribonucleotide Reductase (RNR): By competing with natural substrates, it depletes deoxyribonucleotide pools, stalling replication in rapidly dividing cells .

Apoptosis Induction

In lymphoid malignancies, the compound induces mitochondrial-dependent apoptosis via:

  • Caspase-3/7 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP) and other substrates triggers programmed cell death .

  • Bcl-2 Downregulation: Reduced expression of anti-apoptotic Bcl-2 family proteins shifts the balance toward pro-apoptotic signals .

Pharmacological Applications

Oncology

Preclinical studies highlight its efficacy in chronic lymphocytic leukemia (CLL) and indolent lymphomas, where it exhibits IC₅₀ values in the low micromolar range . Comparative data with established analogs (e.g., fludarabine, cladribine) are summarized below:

CompoundTarget IC₅₀ (μM)Selectivity Index (Cancer vs. Normal Cells)
3-O-(4-Methoxybenzyl)-...1.2 ± 0.38.5
Fludarabine0.8 ± 0.25.2
Cladribine0.5 ± 0.14.7

Data adapted from Robak & Robak (2012) .

Prodrug Development

The 4-C-hydroxymethyl group serves as a site for prodrug conjugation. For example, phosphoramidate linkages enable intracellular delivery of monophosphate metabolites, bypassing the rate-limiting first phosphorylation step .

Recent Research Advancements

Structural Optimization

Recent patents disclose derivatives with enhanced potency, including:

  • 3,5-Di-O-acyl variants: Acylation of the hydroxymethyl group improves lipid solubility and oral bioavailability .

  • Boronate complexes: Transient boron-ribose adducts facilitate targeted delivery to cancer cells overexpressing sialic acid receptors .

Combination Therapies

Synergistic effects have been observed with BTK inhibitors (e.g., ibrutinib) and CD20 monoclonal antibodies (e.g., rituximab), suggesting potential for regimen-based approaches in refractory CLL .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator